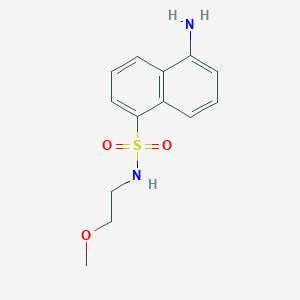![molecular formula C27H23NO4 B12559172 3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid CAS No. 143099-23-4](/img/structure/B12559172.png)
3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with appropriate phenols under acidic conditions to form the chromene core. Subsequent functionalization steps introduce the diphenyl and methylcarbamic acid groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid has several applications in scientific research:
Chemistry: Used as a photochromic material in the study of light-induced molecular changes.
Biology: Potential use in studying cellular responses to light exposure.
Medicine: Investigated for its potential in developing light-activated drugs.
Industry: Utilized in the production of photochromic lenses and other light-sensitive materials.
Wirkmechanismus
The mechanism of action for 3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid involves its photochromic properties. Upon exposure to UV light, the compound undergoes a structural change from a colorless form to a colored form. This change is reversible, and the compound returns to its original state when the light source is removed. The molecular targets and pathways involved include the absorption of photons by the chromene core, leading to electronic excitation and subsequent isomerization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyrans: Known for their photochromic properties and used in similar applications.
Spiropyrans: Another class of photochromic compounds with applications in light-sensitive materials.
Uniqueness
3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid is unique due to its specific structural configuration, which allows for efficient photochromic behavior. Its combination of diphenyl and methylcarbamic acid groups provides distinct chemical properties that can be fine-tuned for various applications .
Eigenschaften
CAS-Nummer |
143099-23-4 |
|---|---|
Molekularformel |
C27H23NO4 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
3,3-diphenylbenzo[f]chromen-5-ol;methylcarbamic acid |
InChI |
InChI=1S/C25H18O2.C2H5NO2/c26-23-17-18-9-7-8-14-21(18)22-15-16-25(27-24(22)23,19-10-3-1-4-11-19)20-12-5-2-6-13-20;1-3-2(4)5/h1-17,26H;3H,1H3,(H,4,5) |
InChI-Schlüssel |
UNBLQPSBIIUCHM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)O.C1=CC=C(C=C1)C2(C=CC3=C(O2)C(=CC4=CC=CC=C34)O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


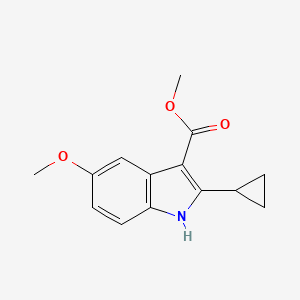
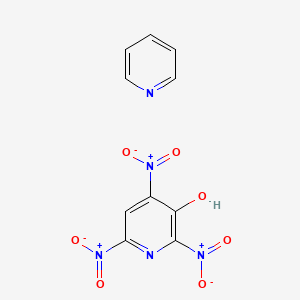
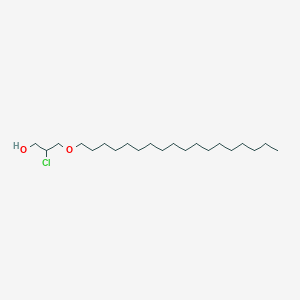
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
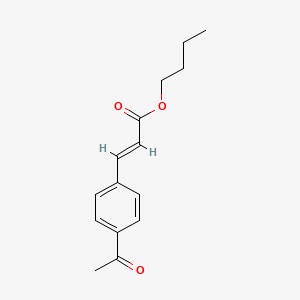
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
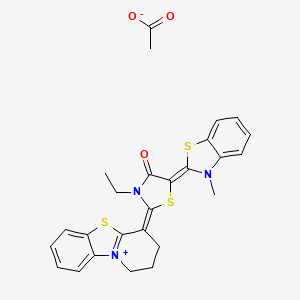
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)


